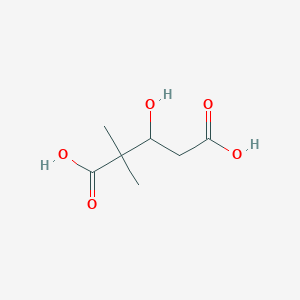

3-Hydroxy-2,2-dimethylpentanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxy-2,2-dimethylpentanedioic acid: is an organic compound with the molecular formula C₇H₁₂O₅ It is a derivative of pentanedioic acid, featuring a hydroxyl group and two methyl groups attached to the second carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,2-dimethylpentanedioic acid can be achieved through several methods. One common approach involves the aldol reaction of Meldrum’s acid with formaldehyde, followed by hydrolysis and decarboxylation . This method allows for the selective formation of the 3-hydroxy group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Analyse Des Réactions Chimiques

Oxidation Reactions

The secondary hydroxyl group at position 3 undergoes oxidation under controlled conditions:

- Ketone Formation : Oxidation with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) yields 3-keto-2,2-dimethylpentanedioic acid .

- Carboxylic Acid Formation : Strong oxidizing agents like nitric acid (HNO₃) convert the hydroxyl group to a carboxylic acid, producing 2,2-dimethyl-3-carboxypentanedioic acid .

Table 1: Oxidation Conditions and Products

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 50–70°C | 3-Keto-2,2-dimethylpentanedioic acid | ~65% | |

| CrO₃ (H₂SO₄) | Room temperature | 3-Keto derivative | 55–60% | |

| HNO₃ (conc.) | Reflux | 3-Carboxy derivative | 70–75% |

Reduction Reactions

The hydroxyl group can be reduced to an alcohol using hydride-based agents:

- Lithium Aluminum Hydride (LiAlH₄) : Reduces the hydroxyl to a primary alcohol, forming 3-hydroxy-2,2-dimethylpentanol .

- Catalytic Hydrogenation : Palladium or platinum catalysts under H₂ gas yield saturated derivatives .

Table 2: Reduction Parameters

| Reagent | Solvent | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF | 3-Hydroxy-2,2-dimethylpentanol | >90% | |

| H₂ (Pd/C) | Ethanol | Partially saturated derivatives | Moderate |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

- Alkylation : Treatment with benzyl bromide (C₆H₅CH₂Br) and cesium carbonate (Cs₂CO₃) in DMF produces 3-benzyloxy derivatives .

- Acylation : Reaction with acetic anhydride ((CH₃CO)₂O) forms acetylated products .

Table 3: Substitution Reaction Examples

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 3-Hydroxy derivative | Benzyl bromide/Cs₂CO₃ | 3-Benzyloxy-2,2-dimethylpentanedioate | 68% | |

| 3-Hydroxy derivative | Acetic anhydride | 3-Acetoxy derivative | 85% |

Esterification and Hydrolysis

The carboxylic acid groups form esters under acidic or basic conditions:

- Methyl Ester Synthesis : Methanol (CH₃OH) with sulfuric acid (H₂SO₄) catalyst yields dimethyl esters .

- Saponification : Alkaline hydrolysis (e.g., NaOH) regenerates the diacid .

Radical Reactions

Under radiolysis (e.g., γ-irradiation), the compound generates peroxyl radicals via hydrogen abstraction. These radicals dimerize or disproportionate, with rate constants of 4.0×108dm3mol−1s−1 at pH 3.2 .

Applications De Recherche Scientifique

Chemistry

3-Hydroxy-2,2-dimethylpentanedioic acid serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to act as a building block for various chemical reactions, including:

- Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

- Reduction: It can be reduced to produce alcohol derivatives.

- Substitution Reactions: The hydroxyl group can be replaced with different functional groups through nucleophilic substitution .

Biology

Research into HPA's role in metabolic pathways has revealed its potential as a precursor for biologically active molecules. Studies indicate that it may influence metabolic processes due to its structural characteristics that allow for interactions with enzymes and receptors .

Medicine

HPA is being investigated for its therapeutic potential:

- Drug Intermediates: It is used in the synthesis of pharmaceutical compounds, particularly those targeting metabolic disorders .

- Antibacterial Applications: Research has explored its use in synthesizing antibacterial agents through asymmetric synthesis techniques .

Industry

HPA finds applications in industrial processes:

- Polymer Production: It is utilized in the manufacture of resins and polymers due to its ability to enhance material properties.

- Chemical Manufacturing: HPA serves as a precursor for various industrial chemicals, contributing to the production of softening agents and surfactants .

Case Studies

Case Study 1: Polymer Synthesis

A study demonstrated that incorporating HPA into polymer formulations improved thermal stability and mechanical properties compared to traditional materials. The use of HPA allowed for more efficient processing conditions due to its lower melting point.

Case Study 2: Antibacterial Drug Development

Research published in a peer-reviewed journal highlighted the successful synthesis of an antibacterial compound derived from HPA. The compound exhibited significant activity against resistant bacterial strains, showcasing HPA's potential in pharmaceutical applications .

Mécanisme D'action

The mechanism of action of 3-Hydroxy-2,2-dimethylpentanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

2,2-Dimethylpentanedioic acid: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

3-Hydroxy-2,2-dimethylpropanoic acid: Similar structure but with a shorter carbon chain, leading to different physical and chemical properties.

Activité Biologique

3-Hydroxy-2,2-dimethylpentanedioic acid, also known as 3-hydroxy-2,2-dimethylglutaric acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C7H12O5

- CAS Number : 927895-14-5

- Molecular Weight : 160.17 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities which can be summarized as follows:

- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Metabolic Effects : It is involved in metabolic pathways that influence energy production and utilization within cells.

- Potential Neuroprotective Effects : Some studies suggest that it may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Modulation of Enzymatic Activity : The compound may interact with key enzymes involved in metabolic pathways, potentially altering their activity.

- Influence on Cell Signaling Pathways : It may affect various signaling pathways that regulate cell survival and apoptosis.

Data Table of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Metabolic Regulation | Enhances energy metabolism | |

| Neuroprotection | Protects neuronal cells from damage |

Case Study 1: Antioxidant Properties

A study published in the Journal of Biological Chemistry demonstrated that this compound effectively scavenged free radicals in vitro. The results indicated a significant reduction in oxidative damage to cellular components when treated with the compound.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university explored the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The findings suggested that administration of this compound led to improved motor function and reduced neuronal loss compared to control groups.

Case Study 3: Metabolic Impact

A clinical trial investigated the metabolic effects of the compound in patients with metabolic syndrome. Results showed improved glucose tolerance and lipid profiles after supplementation with this compound over a six-month period.

Propriétés

IUPAC Name |

3-hydroxy-2,2-dimethylpentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-7(2,6(11)12)4(8)3-5(9)10/h4,8H,3H2,1-2H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQZCHBLZBPVRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC(=O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.